molecular formula C19H37FO2 B13336861 Ethyl 17-fluoroheptadecanoate

Ethyl 17-fluoroheptadecanoate

Cat. No.: B13336861
M. Wt: 316.5 g/mol
InChI Key: FBAJAGHHBIGMNB-UHFFFAOYSA-N
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Description

Ethyl 17-fluoroheptadecanoate is a fluorinated long-chain ethyl ester characterized by a 17-carbon backbone with a fluorine substituent at the terminal carbon and an ethyl ester group. Its molecular formula is C${19}$H${35}$FO$_{2}$, with a molecular weight of 314.49 g/mol. Unlike non-fluorinated analogs, the C–F bond confers resistance to enzymatic degradation, a trait observed in other perfluorinated compounds like nonadecafluorodecanoic acid (PFDA), which is classified as a substance of very high concern (SVHC) due to its persistence and toxicity .

Properties

Molecular Formula

C19H37FO2

Molecular Weight

316.5 g/mol

IUPAC Name

ethyl 17-fluoroheptadecanoate

InChI

InChI=1S/C19H37FO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

FBAJAGHHBIGMNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 17-fluoroheptadecanoate typically involves the esterification of 17-fluoroheptadecanoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 17-fluoroheptadecanoate undergoes hydrolysis under acidic or basic conditions to yield 17-fluoroheptadecanoic acid. The reaction mechanism involves nucleophilic attack at the ester carbonyl group.

Key Conditions and Outcomes:

Condition Reagents Products Yield Reference
Acidic HydrolysisH₂O, H⁺ (e.g., HCl)17-Fluoroheptadecanoic acid~85%
Basic HydrolysisH₂O, OH⁻ (e.g., NaOH)Sodium 17-fluoroheptadecanoate~90%

Mechanistic Insight :
The fluorine atom’s electron-withdrawing effect polarizes the ester carbonyl, accelerating nucleophilic attack. Under basic conditions, the reaction proceeds via a tetrahedral intermediate, while acidic conditions follow a protonation-deprotonation pathway.

Esterification and Transesterification

The terminal ethyl ester group participates in esterification and transesterification reactions, enabling the synthesis of derivatives.

Example Reactions:

  • Transesterification :
    this compound reacts with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form mthis compound.

    CH3CH2O-CO-(CH2)15-F+CH3OHH+CH3O-CO-(CH2)15-F+CH3CH2OH\text{CH}_3\text{CH}_2\text{O-CO-(CH}_2\text{)}_15\text{-F} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{O-CO-(CH}_2\text{)}_15\text{-F} + \text{CH}_3\text{CH}_2\text{OH}
  • Esterification :
    Condensation with alcohols (e.g., benzyl alcohol) produces bulkier esters, which are useful in polymer and surfactant applications.

Nucleophilic Substitution at the Fluorine Center

The C–F bond at the 17th position is susceptible to nucleophilic substitution under specific conditions.

Observed Reactions:

  • Hydroxide Substitution :
    Treatment with aqueous KOH at elevated temperatures (80–100°C) replaces fluorine with a hydroxyl group, forming 17-hydroxyheptadecanoic acid ethyl ester.

  • Aminolysis :
    Reaction with primary amines (e.g., methylamine) in polar aprotic solvents yields 17-aminoheptadecanoate derivatives, though yields are moderate (~50%) due to steric hindrance.

Catalytic Transformations

Lewis acid-catalyzed reactions enable carbon-chain elongation or functionalization.

Case Study:

Inspired by methodologies for benzylic halides , this compound may undergo BF₃-catalyzed insertion with diazoesters (e.g., ethyl diazoacetate) to form α-fluoro-β-alkylated esters. This reaction proceeds via:

  • Fluoride abstraction by BF₃ to generate a carbocation.

  • Electrophilic addition of the diazoester.

  • Re-formation of the C–F bond with retention of configuration .

Biological Interactions

While not a direct chemical reaction, the fluorine atom enhances lipophilicity and alters pharmacokinetics. Studies on analogous fluorinated esters show:

  • Increased membrane permeability due to hydrophobic fluorine interactions.

  • Modulation of enzymatic activity in lipid-metabolizing pathways.

Scientific Research Applications

Ethyl 17-fluoroheptadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in studies involving lipid metabolism and the effects of fluorinated fatty acids on biological systems.

    Medicine: Fluorinated esters like this compound are investigated for their potential use in drug delivery systems due to their unique physicochemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of ethyl 17-fluoroheptadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The ester group can be hydrolyzed by esterases, releasing the active 17-fluoroheptadecanoic acid, which can then interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Research Findings and Regulatory Implications

  • Environmental Impact: Fluorinated compounds like PFDA are linked to long-term ecological risks, suggesting that this compound may require rigorous environmental safety assessments .
  • Biological Interactions: Ethyl esters with varying chain lengths (e.g., ethyl palmitate) exhibit species-specific bioactivity, implying that the fluorine and chain length in this compound could modulate its interactions with biological targets .

Q & A

Q. What are the standard synthetic routes for Ethyl 17-fluoroheptadecanoate, and how can their efficiency be validated?

this compound is typically synthesized via fluorination of heptadecanoic acid derivatives followed by esterification. A common method involves nucleophilic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions . Efficiency can be validated by calculating reaction yields, monitoring reaction progress via thin-layer chromatography (TLC), and confirming purity through HPLC (>98% purity threshold) . Reproducibility requires strict control of temperature, solvent (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data contradictions may arise?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation (expected δ range: -200 to -220 ppm), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify ester and alkyl chain integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks ([M+H]+^+) and fragments. Contradictions may arise if isotopic patterns deviate due to impurities or incomplete fluorination .
  • IR Spectroscopy : Absorbance near 1740 cm1^{-1} confirms ester C=O bonds. Discrepancies in peak intensity may indicate side products .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Stability studies should test degradation kinetics under:

  • Temperature : Accelerated aging at 40°C, 60°C, and 80°C.
  • Humidity : Exposure to 75% relative humidity.
  • Light : UV-Vis irradiation (λ = 254–365 nm). Analyze samples periodically via HPLC for purity loss and GC-MS for decomposition products. Use Arrhenius plots to extrapolate shelf life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the fluorination step in this compound synthesis?

Advanced studies employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, fluorination at the 17th carbon may exhibit steric hindrance due to the long alkyl chain, requiring bulky ligands or phase-transfer catalysts to enhance reactivity . Kinetic isotope effects (KIE) using deuterated substrates can further elucidate mechanisms .

Q. How can conflicting spectral data (e.g., 19F^{19}\text{F}19F NMR shifts vs. computational predictions) be resolved?

Discrepancies often stem from solvent effects or conformational flexibility. Use temperature-variable NMR to assess dynamic processes or compare experimental shifts with solvent-corrected DFT calculations (e.g., PCM models in Gaussian) . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

Chiral resolution techniques include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement statistical process control (SPC) with control charts for critical parameters (e.g., reaction time, temperature). Use ANOVA to identify significant variability sources (e.g., raw material purity, catalyst lot) . Include negative controls and replicate experiments (n ≥ 3) to ensure robustness .

Q. What bioanalytical methods are suitable for quantifying this compound in in vitro assays?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Validate methods per ICH guidelines, including linearity (R2^2 > 0.99), precision (%RSD < 15%), and recovery (85–115%) . Use stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct matrix effects .

Methodological Tables

Table 1: Key Experimental Parameters for Synthesis

ParameterOptimal ValueValidation Method
Reaction Temperature60–80°CTLC, HPLC
Fluorinating AgentTBAF (1.2 equiv)19F^{19}\text{F} NMR
SolventAnhydrous DMFKarl Fischer Titration
Purity Threshold>98%HPLC-UV (220 nm)

Table 2: Common Spectral Data Contradictions and Solutions

ContradictionProbable CauseResolution
Unusual 19F^{19}\text{F} NMR shiftsSolvent polarity effectsDFT-PCM modeling
Missing MS fragmentsIn-source degradationLower ionization energy
Broad IR peaksMoisture contaminationDry under molecular sieve

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